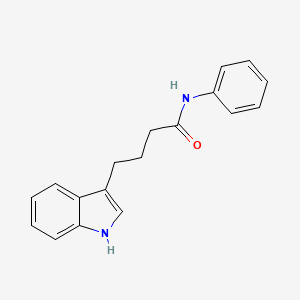

1H-Indole-3-butanamide, N-phenyl-

Description

Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. benthamdirect.comwisdomlib.org This structural motif is prevalent in a vast array of naturally occurring compounds and synthetic molecules, earning it the designation of a "privileged structure." benthamdirect.com Its significance stems from its ability to interact with a wide range of biological targets, making it a versatile framework for the design and discovery of new therapeutic agents. nih.govkit.edu

Many alkaloids, the essential amino acid tryptophan, and various plant hormones feature the indole nucleus. benthamdirect.com This natural prevalence has spurred extensive research into indole chemistry, leading to the development of numerous drugs with diverse therapeutic applications. benthamdirect.comijpsr.com These include anti-inflammatory agents, phosphodiesterase inhibitors, and agonists and antagonists for 5-hydroxytryptamine receptors. benthamdirect.com The indole scaffold's ability to bind to a conserved pocket in many G-protein coupled receptors (GPCRs) contributes to its widespread use in drug development, with well-known examples including indomethacin (B1671933) and ergotamine. benthamdirect.com

The versatility of the indole ring allows for various chemical modifications, enabling the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities. nih.govresearchgate.net These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. nih.govkit.edu The ability to functionalize the indole core at different positions, particularly at the N-1 and C-3 positions, is crucial for synthesizing physiologically active molecules. researchgate.net This adaptability ensures that the indole scaffold will continue to be a focal point in the quest for novel and effective drug candidates. nih.govijpsr.com

Overview of Butanamide Derivatives in Pharmaceutical Research and Development

Butanamide derivatives represent a significant class of compounds in pharmaceutical research and development, demonstrating a wide array of biological activities. These derivatives are characterized by a four-carbon chain with an amide functional group. The structural simplicity of the butanamide core allows for diverse chemical modifications, leading to compounds with tailored pharmacological profiles.

For instance, certain 2,2-diphenylbutanamide derivatives have been identified as potent μ-opioid receptor agonists, showing promise as peripheral analgesics and treatments for neuropathic pain. google.com In another area of research, a butanamide derivative, S 19812, has been developed as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.gov This dual inhibition suggests its potential as a therapeutic agent for conditions like osteoarthritis, offering a balanced approach to managing pain and inflammation. nih.gov The versatility of the butanamide scaffold is further highlighted by its incorporation into more complex molecules designed to target specific biological pathways.

Contextualization of 1H-Indole-3-butanamide, N-phenyl- within Indole Chemistry

1H-Indole-3-butanamide, N-phenyl- is a specific molecule that combines the privileged indole scaffold with a butanamide side chain and a terminal phenyl group. This compound is a derivative of indole-3-acetic acid, a well-known plant hormone, and is structurally related to other biologically active indole derivatives. The indole nucleus is attached at the 3-position to a butanamide chain, which is in turn N-substituted with a phenyl ring.

The synthesis of such indole derivatives often involves the reaction of an indole-3-butyric acid with an appropriate aniline (B41778) derivative. The reactivity of the indole ring, particularly at the C-3 position, makes it a common site for functionalization. researchgate.net The combination of the indole core, known for its broad biological activity, with the butanamide linker and the phenyl group creates a molecule with potential for unique pharmacological properties. Research into similar structures, such as other N-substituted indole-3-alkanamides, has explored their potential as, for example, histone deacetylase (HDAC) inhibitors.

Scope and Objectives of Research on 1H-Indole-3-butanamide, N-phenyl- and Related Congeners

The primary objective of research on 1H-Indole-3-butanamide, N-phenyl- and its related congeners is to systematically explore their chemical space and evaluate their potential biological activities. This involves the synthesis of a library of analogous compounds with variations in the substituents on both the indole ring and the N-phenyl group.

A key research goal is to establish a comprehensive structure-activity relationship (SAR). By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify the key molecular features responsible for any observed effects. This knowledge is crucial for the rational design of more potent and selective compounds.

The scope of investigation typically includes screening these compounds against a variety of biological targets. Given the known activities of indole and butanamide derivatives, potential areas of interest could include anticancer, anti-inflammatory, and neuroprotective activities. For example, studies on similar indole derivatives have shown antimycobacterial and antiproliferative effects. mdpi.comnih.gov Ultimately, the research aims to identify lead compounds that could be further developed into novel therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

57932-47-5 |

|---|---|

Molecular Formula |

C18H18N2O |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

4-(1H-indol-3-yl)-N-phenylbutanamide |

InChI |

InChI=1S/C18H18N2O/c21-18(20-15-8-2-1-3-9-15)12-6-7-14-13-19-17-11-5-4-10-16(14)17/h1-5,8-11,13,19H,6-7,12H2,(H,20,21) |

InChI Key |

WMYIGBRBRMUKJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Biological Activity and Molecular Target Investigations

Enzyme Inhibition Studies of 1H-Indole-3-butanamide and its Derivatives

Histone Deacetylase (HDAC) Inhibition Mechanisms

The balance between histone acetylation and deacetylation is crucial for regulating gene expression, and its disruption is linked to diseases like cancer. nih.govtandfonline.com Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to chromatin condensation and transcriptional repression. researchgate.netnih.gov Inhibitors of HDACs (HDACIs) have emerged as a promising class of anticancer agents. researchgate.nettandfonline.com

Derivatives of indole-3-butyric acid and other indole-based compounds have been identified as potent HDAC inhibitors. nih.govtandfonline.com These compounds typically interact with the active site of the HDAC enzyme. The general structure of these inhibitors involves a cap group that interacts with the rim of the enzyme's active site, a linker region (like the butanamide chain in 1H-Indole-3-butanamide, N-phenyl-), and a zinc-binding group that chelates the essential zinc ion in the catalytic site.

One study reported an indole-3-butyric acid derivative, molecule I13, which demonstrated significant inhibitory activity against several HDAC isoforms. tandfonline.comtandfonline.com Another series of indole-based hydroxamic acid derivatives also showed potent inhibition, with compound 4o being particularly effective against HDAC1 and HDAC6. nih.gov The inhibition of these enzymes leads to an increase in histone acetylation, which in turn can induce cell cycle arrest and apoptosis in cancer cells. nih.gov For instance, some indole-piperazine derivatives have been shown to selectively inhibit HDAC6, leading to increased acetylation of α-tubulin, a non-histone protein, which is associated with neuroprotective effects. nih.gov

Table 1: HDAC Inhibitory Activity of Selected Indole (B1671886) Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| I13 | HDAC1 | 13.9 | tandfonline.comtandfonline.com |

| I13 | HDAC3 | 12.1 | tandfonline.comtandfonline.com |

| I13 | HDAC6 | 7.71 | tandfonline.comtandfonline.com |

| 4o | HDAC1 | 1.16 | nih.gov |

| 4o | HDAC6 | 2.30 | nih.gov |

| 9c | HDAC6 | 13.6 | nih.gov |

IC₅₀ represents the half-maximal inhibitory concentration.

Urease Enzyme Inhibition and Kinetic Analysis

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, which then decomposes to form more ammonia and carbonic acid. dntb.gov.uanih.gov The resulting increase in pH can contribute to various pathologies, including those caused by Helicobacter pylori. dntb.gov.ua Therefore, urease inhibitors are of significant interest.

Several studies have explored indole derivatives as potential urease inhibitors. nih.gov For example, a series of novel oxindole (B195798) derivatives were synthesized and evaluated for their urease inhibitory activity. nih.gov Compounds 5 and 11 from this series showed potent activity, even greater than the standard drug thiourea. nih.gov Kinetic studies are crucial to understanding the mechanism of inhibition. These studies often involve creating Lineweaver-Burk and Dixon plots to determine if the inhibition is competitive, non-competitive, or mixed. nih.govresearchgate.net For instance, the inhibition of urease by Ni2+ ions was found to be competitive and involve a slow-binding mechanism. researchgate.net While specific kinetic data for 1H-Indole-3-butanamide, N-phenyl- is not available, related indole compounds have been shown to act as competitive inhibitors. nih.gov Molecular docking studies further help in understanding the interactions between the inhibitor and the active site of the urease enzyme. nih.gov

Table 2: Urease Inhibitory Activity of Oxindole Derivatives

| Compound | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5 | 13.00 ± 0.35 | 21.00 ± 0.01 | nih.gov |

| 11 | 19.20 ± 0.50 | 21.00 ± 0.01 | nih.gov |

IC₅₀ represents the half-maximal inhibitory concentration.

Alpha-Glucosidase Inhibition by Butanohydrazide Congeners

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, breaking them down into absorbable monosaccharides like glucose. nih.gov Inhibiting this enzyme can delay carbohydrate absorption and help manage postprandial hyperglycemia, a key aspect of managing type 2 diabetes. nih.gov Acarbose, miglitol, and voglibose (B1684032) are clinically approved alpha-glucosidase inhibitors. nih.gov

Research has shown that various plant-derived molecules and synthetic compounds, including those with heterocyclic structures like indole, can inhibit alpha-glucosidase. nih.gov While specific studies on butanohydrazide congeners of 1H-indole-3-butanamide are not detailed in the provided results, the broader class of iminosugars, which are structural mimetics of monosaccharides, are known to be effective inhibitors of endoplasmic reticulum (ER) α-glucosidases I and II. nih.gov These enzymes are involved in glycoprotein (B1211001) folding and quality control. nih.gov For example, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) has been identified as a potent inhibitor of ER α-glucosidase II. nih.gov The investigation into indole derivatives as alpha-glucosidase inhibitors remains an active area of research to find novel therapeutic agents with improved efficacy and fewer side effects. nih.gov

Elastase Inhibition by Indole-Triazole Conjugates

Elastase is a serine protease that breaks down elastin, a key protein in connective tissue. While essential for some physiological processes, excessive elastase activity is implicated in various diseases, including lung disorders and skin conditions. nih.govresearchgate.net

Recent research has focused on the synthesis of indole-triazole bi-heterocycles as potential elastase inhibitors. nih.govresearchgate.net In one study, 4-(1H-indol-3-yl)butanoic acid was used as a starting material to create a series of indole(phenyl)triazole propanamides. nih.gov These compounds were found to be potent inhibitors of elastase, with some showing significantly greater activity than the standard, oleanolic acid. nih.govresearchgate.net Kinetic analysis using Lineweaver-Burk plots revealed that some of these compounds, such as compound 9d, act as competitive inhibitors, forming an enzyme-inhibitor complex. nih.govresearchgate.net The inhibition constant (Ki) for compound 9d was determined to be 0.51 µM. nih.govresearchgate.net These findings suggest that such indole-triazole conjugates could be promising scaffolds for developing new treatments for elastase-related diseases. nih.govresearchgate.net

Table 3: Elastase Inhibitory Activity of Indole-Triazole Conjugates

| Compound | IC₅₀ (µM) | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|---|

| 9d | 0.142 ± 0.014 | Competitive | 0.51 | nih.govresearchgate.net |

| 9e | 38.338 ± 0.993 | - | - | nih.gov |

| 4b | 0.41 ± 0.01 | Competitive | - | researchgate.net |

| Oleanolic Acid (Standard) | 13.453 ± 0.015 | - | - | nih.gov |

IC₅₀ represents the half-maximal inhibitory concentration. Ki is the inhibition constant.

Tubulin Polymerization Inhibition and Cellular Effects

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular functions, including cell division, motility, and shape maintenance. eurekaselect.comresearchgate.netnih.gov They are a key target for anticancer drugs, which can be classified as either microtubule-stabilizing or -destabilizing agents. researchgate.netacs.org

The indole scaffold is present in many natural and synthetic compounds that inhibit tubulin polymerization. eurekaselect.comresearchgate.net These inhibitors often bind to specific sites on tubulin, such as the colchicine-binding site, preventing the assembly of microtubules. nih.govnih.gov This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis. nih.govnih.gov For example, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed as tubulin polymerization inhibitors, with compound 7k showing potent anti-proliferative activity against HeLa cells and the ability to disrupt the cellular microtubule network. nih.gov Similarly, indole-modified latonduine derivatives have demonstrated excellent microtubule-destabilizing activity, in some cases more potent than colchicine. acs.org

Antimicrobial Research and Mechanisms of Action

The rise of multidrug-resistant microorganisms necessitates the development of new antimicrobial agents. nih.gov Indole and its derivatives have been recognized for their broad-spectrum antimicrobial activities. nih.govnih.govresearchgate.net The indole nucleus is a component of various compounds that can inhibit the growth of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The mechanisms of action for indole-based antimicrobials can be diverse. They have been shown to have a high affinity for proteins and nucleic acids, potentially interfering with DNA replication and protein synthesis. researchgate.net Some indole derivatives, particularly those conjugated with other heterocyclic rings like 1,2,4-triazole (B32235) or 1,3,4-thiadiazole, exhibit enhanced antimicrobial effects. nih.gov For instance, an indole-triazole derivative (compound 3d) was identified as a promising lead with significant antibacterial and antifungal properties, showing better activity against MRSA than the standard drug ciprofloxacin. nih.gov Indole-3-aldehyde hydrazone derivatives have also shown a broad spectrum of activity against various microbes. nih.gov Furthermore, indole itself is a signaling molecule in many bacterial species and can influence phenotypes like biofilm formation. nih.gov Some synthetic indole-triazole conjugates have been shown to either inhibit or induce biofilm formation depending on their specific structure. nih.govrsc.org

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Indole Derivatives against MRSA

| Compound | MIC (µg/mL) | Standard (Ciprofloxacin) MIC (µg/mL) | Reference |

|---|---|---|---|

| 2c (indole-thiadiazole) | >6.25 | 12.5 | nih.gov |

| 3d (indole-triazole) | 6.25 | 12.5 | nih.gov |

MIC represents the minimum inhibitory concentration.

Antibacterial Activities and Spectrum of Action

Indole derivatives have been identified as a promising class of antibacterial agents, demonstrating activity against a wide spectrum of bacteria, including multidrug-resistant (MDR) strains. nih.govnih.gov

Synthetic indole derivatives, SMJ-2 and SMJ-4, were found to be particularly effective against a variety of Gram-positive bacteria. This includes clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), MDR-Enterococcus faecalis, Enterococcus faecium, and Bacillus subtilis. nih.gov The compounds exhibited potent and consistent minimal inhibitory concentrations (MICs), with SMJ-2 showing values between 0.25–2 µg/mL and SMJ-4 between 0.25–16 µg/mL across these strains. nih.gov The primary mechanism of action for these compounds involves the inhibition of respiratory metabolism and disruption of the bacterial membrane potential. nih.gov

Furthermore, studies on indole-3-aldehyde hydrazide/hydrazone derivatives have shown a broad spectrum of antimicrobial activity, with MIC values ranging from 6.25 to 100 µg/mL against Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, and Candida albicans. researchgate.net This suggests that the indole scaffold is a viable backbone for the development of new antimicrobial agents. The incorporation of a free N-H group within the indole ring has been noted as being important for enhancing antibacterial activity. nih.gov

Antimycobacterial Activity Against Mycobacterium tuberculosis

The indole scaffold is a key component in compounds being investigated for antitubercular activity. nih.govmdpi.com Specifically, derivatives of N-phenylindole have shown potent inhibitory effects against Mycobacterium tuberculosis (Mtb).

In a structure-activity relationship (SAR) study, a series of N-phenylindole derivatives were synthesized and evaluated for their ability to inhibit Pks13, a polyketide synthase essential for Mtb survival. mdpi.comjohnshopkins.edudntb.gov.ua This research led to the discovery of compounds with significant anti-TB activity. For instance, introducing hydrophobic groups like phenyl, piperidyl, or bromine at the para-position of the N-phenyl ring resulted in compounds with MIC values against the Mtb H37Rv strain as low as 0.0625–0.125 µg/mL. mdpi.com

Another study focused on 3-phenyl-1H-indoles, which, to the researchers' knowledge, had not been previously evaluated against Mtb. mdpi.comresearchgate.netnih.govnih.gov The synthesis and evaluation of 20 such derivatives revealed several potent candidates. The activity was found to be highly dependent on the substituents on both the indole ring and the 3-phenyl ring. For example, compound 3h , which features a methyl group at the indole 2-position and a trifluoromethyl group on the 3-phenyl ring, exhibited a strong MIC of 18.2 µM. mdpi.com Similarly, compound 3r , with a chlorine at the indole 5-position and a methoxy (B1213986) group on the 3-phenyl ring, had an MIC of 19.4 µM. mdpi.com Importantly, the most promising compounds were also active against multidrug-resistant Mtb strains and demonstrated bactericidal, time-dependent activity at concentrations near their MIC. mdpi.comnih.gov

Antifungal Properties of Indole-Derived Compounds

The versatility of the indole scaffold extends to antifungal applications. nih.gov Hybrid molecules combining indole with other heterocyclic structures, such as 1,2,4-triazole, have demonstrated notable antifungal efficacy.

A series of newly synthesized indole-1,2,4 triazole conjugates showed potent activity against Candida tropicalis, with MIC values as low as 2 µg/mL for the majority of the tested compounds. nih.gov One of the most effective compounds in the series also displayed an MIC of 2 µg/mL against Candida albicans. nih.gov Similarly, research on 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones found that certain derivatives exhibited good antifungal activity against C. albicans. researchgate.net In another study, tris(1H-indol-3-yl)methylium salts also showed pronounced activity against both yeast (C. albicans) and fungi (Aspergillus niger) with MICs of 2.0 µg/mL. nih.gov

Antiviral Investigations of Indole-Containing Structures

Indole derivatives are a significant class of compounds in antiviral research, with some having advanced to clinical trials or market approval for treating viral infections. nih.govnih.gov They have been shown to inhibit a wide range of viruses through various mechanisms. mdpi.commdpi.com

Inhibition of Viral Replication Mechanisms

Derivatives built on the indole framework have been found to inhibit the replication of several key human viruses.

Hepatitis C Virus (HCV): A series of indole derivatives were identified as potent inhibitors of HCV replication. One compound, 12e, was particularly effective with a 50% effective concentration (EC50) of 1.1 µmol/L. nih.gov The mechanism was novel, involving the induction of pro-inflammatory cytokines, such as CXCL-8, which in turn contributed to the antiviral effect. nih.gov

Dengue and Zika Viruses: A novel class of indole alkaloid derivatives was shown to inhibit both Dengue virus (DENV) and Zika virus (ZIKV) infection. asm.orgnih.govasm.org Mechanism of action studies indicated that these molecules suppress the viral life cycle at the later stages of RNA replication and/or virus assembly, likely by interfering with the viral replication complex. nih.govasm.org

Coxsackievirus: N-phenyl benzamides were identified as effective inhibitors of Coxsackievirus A9 (CVA9). nih.gov These compounds act as capsid binders, stabilizing the virion and preventing it from uncoating. nih.govresearchgate.net Docking studies suggested binding to the hydrophobic pocket and an area around the 3-fold axis of the viral capsid. nih.gov

Human Immunodeficiency Virus (HIV): Phenylalanine derivatives containing a 4-phenyl-1H-1,2,3-triazole moiety have been developed as inhibitors of the HIV-1 capsid (CA) protein. nih.gov The most potent of these compounds, 6a-9, demonstrated an EC50 of 3.13 µM and was shown to interfere with both early and late stages of HIV-1 replication. nih.gov

Modulation of Viral Antigen Secretion

While the primary antiviral mechanism reported for many indole derivatives is the direct inhibition of viral replication machinery or entry/fusion processes, some compounds exhibit immunomodulatory effects. For instance, certain indole derivatives inhibit Hepatitis C virus replication by inducing pro-inflammatory cytokines. nih.gov The Russian antiviral drug Arbidol, an indole derivative, is known to have immunomodulating effects alongside its primary function as a fusion inhibitor. nih.gov However, specific studies focusing solely on the modulation of viral antigen secretion by 1H-Indole-3-butanamide, N-phenyl- or its close analogs are not extensively detailed in the reviewed literature. The main focus remains on direct interference with the viral life cycle. nih.govnih.gov

Antineoplastic and Antiproliferative Investigations in In Vitro Cellular Models

The indole scaffold is a cornerstone in the development of anticancer agents, with derivatives showing potent activity against a wide array of human tumor cell lines. nih.govnih.govnih.govmdpi.com

N-phenyl-1H-indazole-1-carboxamides, which are structurally related to N-phenyl indole derivatives, have been evaluated for their antiproliferative activity against the full panel of 60 human tumor cell lines at the National Cancer Institute (NCI). nih.govnih.gov One of the most active compounds, 1c , demonstrated growth inhibitory (GI50) values ranging from 0.041 to 33.6 µM, with particular efficacy against colon and melanoma cell lines. nih.gov Its mechanism of action involves inducing a cell cycle block at the G0-G1 phase. nih.gov Similarly, compounds 10d and 10e from a related series inhibited the growth of numerous cancer cell lines at sub-micromolar concentrations, also causing a G0-G1 phase block. nih.gov

In another study, new derivatives of 3-phenyl-1H-indole-2-carbohydrazide were identified as tubulin polymerization inhibitors. nih.gov The most potent candidate, 27a , induced G2/M phase arrest in the A549 lung cancer cell line. Synthetic modifications of this lead molecule produced derivatives with even stronger anticancer activities. Specifically, compounds with bromine substitutions (27b-27d ) were more potent than the reference drug doxorubicin (B1662922) against the HuCCA-1 cholangiocarcinoma cell line, with IC50 values below 0.5 µM. nih.gov

Analysis of Cell Cycle Arrest Mechanisms

The induction of cell cycle arrest is a critical mechanism for controlling cell proliferation and is a key target in cancer therapy. In response to cellular stress, such as DNA damage, the tumor suppressor protein p53 is activated, leading to the transcriptional activation of target genes like p21/WAF1. nih.gov This, in turn, can lead to cell cycle arrest, providing time for DNA repair or, alternatively, initiating apoptosis. nih.gov

Some indole derivatives have been shown to induce cell cycle arrest. For instance, genistein, an isoflavone (B191592) with an indole-like structure, can cause G2/M phase arrest in human bladder cancer cells. mdpi.com This effect is associated with the downregulation of cyclin A and cyclin B1 and the upregulation of the cyclin-dependent kinase (Cdk) inhibitor p21. mdpi.com Similarly, cryptolepine, an indole alkaloid, induces a G1-phase block at lower concentrations and an S-phase and G2/M-phase block at higher concentrations in human lung adenocarcinoma cells. nih.gov This is accompanied by an accumulation of p53 and induction of p21. nih.gov

The protein MKRN1 has been identified as a negative regulator of both p53 and p21, promoting their degradation. Depletion of MKRN1 leads to an increase in p53 and p21 levels, resulting in cell cycle arrest. embopress.org This highlights the intricate regulation of the p53-p21 axis in controlling the cell cycle.

| Compound/Protein | Effect on Cell Cycle | Associated Mechanisms | Cell Line |

| Genistein | G2/M arrest mdpi.com | Down-regulation of cyclin A and B1, up-regulation of p21 mdpi.com | Human bladder cancer T24 cells mdpi.com |

| Cryptolepine | G1, S, and G2/M arrest (dose-dependent) nih.gov | Accumulation of p53, induction of p21 nih.gov | Human lung adenocarcinoma A549 cells nih.gov |

| MKRN1 (depletion) | Growth arrest embopress.org | Activation of p53 and p21 embopress.org | H1299 and U2OS tumor cells embopress.org |

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Butyrate (B1204436), a short-chain fatty acid, and trichostatin A, a histone deacetylase inhibitor, can induce apoptosis in lymphoid and colorectal cancer cell lines. nih.gov This process is dependent on new protein synthesis and leads to the activation of caspase-3, a key executioner caspase. nih.gov Furthermore, butyrate can sensitize cells to apoptosis induced by agents like staurosporine, which acts by promoting the mitochondrial release of cytochrome c. nih.gov

Certain derivatives of 3,3'-diindolylmethane (B526164) (DIM), specifically 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs), have been found to induce autophagic cell death in estrogen receptor-negative breast cancer cells. nih.gov This is characterized by the accumulation of LC3-II and an increased Beclin 1/Bcl-2 protein ratio, which are markers of autophagy. nih.gov This suggests an alternative cell death pathway that can be targeted in cancer therapy.

Genistein has also been shown to induce apoptosis in human bladder cancer cells in a caspase-dependent manner, involving the activation of caspases-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com This is accompanied by an increased Bax/Bcl-2 ratio and cytosolic release of cytochrome c, indicating the involvement of the mitochondrial apoptotic pathway. mdpi.com

| Compound | Mechanism of Apoptosis Induction | Cell Line |

| Butyrate and Trichostatin A | Activation of caspase-3 nih.gov | Jurkat lymphoid and LIM 1215 colorectal cancer cells nih.gov |

| C-DIMs | Induction of autophagic cell death (increased LC3-II and Beclin 1/Bcl-2 ratio) nih.gov | MDA-MB-231 and MDA-MB-453 human breast cancer cells nih.gov |

| Genistein | Caspase-dependent activation (caspases-3, -8, -9), increased Bax/Bcl-2 ratio, cytochrome c release mdpi.com | Human bladder cancer T24 cells mdpi.com |

Inhibition of Specific Oncogenic Signaling Pathways (e.g., NF-κB)

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response and is implicated in cancer development. nih.govnih.gov Butyrate has been shown to inhibit inflammatory responses by preventing the nuclear translocation of NF-κB p65 (RelA). nih.gov

Curcumin (B1669340) and its analogs are well-known for their anti-inflammatory and anti-cancer properties, which are partly attributed to their ability to inhibit the NF-κB signaling pathway. nih.gov The curcumin analog 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) is a potent inhibitor of NF-κB activity, showing greater inhibition of NF-κB DNA binding and nuclear translocation compared to curcumin and another analog, EF24. nih.gov EF31 also inhibits IκB kinase β, an upstream kinase in the NF-κB pathway. nih.gov

Indole derivatives have also demonstrated the ability to inhibit NF-κB signaling. nih.govchemrxiv.org Certain indole-3-ethylsulfamoylphenylacrylamides have shown anti-inflammatory activity by repressing the expression of iNOS and COX-2 and reducing the phosphorylation of p65, indicating an inhibitory effect on NF-κB signals. nih.gov Similarly, indole derivatives of ursolic acid have been suggested to exert their anti-inflammatory effects through the NF-κB signaling pathway, as indicated by molecular docking studies. chemrxiv.org Brevianamide K, an indole alkaloid, has been shown to inhibit the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB (p65) in microglia and macrophages. mdpi.com

| Compound | Effect on NF-κB Pathway |

| Butyrate | Inhibits nuclear translocation of NF-κB p65 nih.gov |

| EF31 (Curcumin analog) | Potent inhibitor of NF-κB DNA binding and nuclear translocation; inhibits IκB kinase β nih.gov |

| Indole-3-ethylsulfamoylphenylacrylamides | Reduces phosphorylation of p65 nih.gov |

| Brevianamide K | Inhibits nuclear translocation of NF-κB (p65) mdpi.com |

Anti-inflammatory Potential and Associated Molecular Targets

Indole derivatives have demonstrated significant anti-inflammatory properties. For instance, 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650) exhibits anti-inflammatory activity comparable to phenylbutazone (B1037) in various animal models. nih.gov A series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives have also been identified as potent anti-inflammatory agents in a carrageenan-induced rat paw edema model. nih.gov

The N-acylhydrazone derivative N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) has shown anti-inflammatory effects by reducing leukocyte migration. mdpi.com Its mechanism is believed to involve the nitric oxide (NO) pathway, as its effects are reversed by inhibitors of iNOS and soluble guanylate cyclase (sGC). mdpi.com JR19 also significantly decreases the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. mdpi.com

Indole-3-carbinol (B1674136) (I3C) mitigates inflammatory responses by increasing the anti-inflammatory cytokine IL-10 and reducing the levels of pro-inflammatory mediators like NF-kB, TNF-α, and IL-6. nih.gov Furthermore, certain indole-3-ethylsulfamoylphenylacrylamides suppress IL-6 and the expression of iNOS and COX-2. nih.gov Indole derivatives of ursolic acid have also been shown to reduce pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, PGE2) and upregulate the anti-inflammatory cytokine IL-10. chemrxiv.org

Neuroprotective and Analgesic Activities of Indole Derivatives

Several indole derivatives have shown promise as neuroprotective agents. Indole-3-carbinol (I3C) has demonstrated neuroprotective effects against scopolamine-induced cognitive impairment in rats by modulating oxidative stress, inflammation, and cholinergic pathways. nih.gov The neuroprotective effects are attributed to its ability to decrease acetylcholinesterase (AChE) activity, alleviate oxidative stress, and mitigate inflammatory responses. nih.gov

The nitrone spin trap α-phenyl-N-tert-butylnitrone (PBN) and its derivatives are known for their antioxidant and neuroprotective properties, particularly in the context of stroke. mdpi.comnih.gov PBN can readily cross the blood-brain barrier and has been shown to reduce cerebral infarction and neurological deficits in models of focal cerebral ischemia. mdpi.com A homo-bis-nitrone derivative, (1Z,1′Z)-1,1′-(1,3-phenylene)bis(N-benzylmethanimine oxide) (HBN6), has been identified as a potent neuroprotective agent that prevents neuronal cell death in in vitro ischemia models. nih.gov

In terms of analgesic activity, the fentanyl-related compound cis-(+)-N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropan-amide is an extremely potent analgesic agent. nih.gov The anti-inflammatory agent 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650) also possesses analgesic activity comparable to phenylbutazone. nih.gov The inhibition of nerve action potential conduction is a potential mechanism for the analgesic effects of various compounds. mdpi.com

Investigation of Other Pharmacological Activities

Quorum Sensing Inhibitory Activity

Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence factors and biofilm formation, making it an attractive target for antimicrobial strategies. nih.govmdpi.comfrontiersin.org Several indole derivatives have been identified as QS inhibitors. N-(2-phenyl-1H-indol-3-yl) hexanamide (B146200) was found to be a potent QS inhibitor, reducing green fluorescent protein (GFP) production in P. aeruginosa. nih.gov

The pqs system is one of the three main QS systems in P. aeruginosa. frontiersin.orgmdpi.com Inhibitors of the PqsD enzyme, which is involved in the synthesis of the Pseudomonas quinolone signal (PQS), have been developed. For example, 3-Cl substituted benzamidobenzoic acid acts as a PqsD inhibitor. mdpi.com

A compound with a 3-amino-tetrahydro-l,3-oxazin-2-one nucleus, Y-31, has been shown to inhibit biofilm formation and the production of virulence factors like pyocyanin, rhamnolipid, and elastase in P. aeruginosa PAO1. mdpi.com This highlights the potential of targeting QS to combat bacterial pathogenicity. researchgate.net

Antidiabetic Potential

Diabetes mellitus is a chronic metabolic disorder that continues to be a major global health concern, necessitating the discovery of new and effective therapeutic agents. nih.gov Indole derivatives have emerged as a promising class of compounds in the search for novel antidiabetic drugs. nih.govnottingham.ac.uk Research has shown that various molecules containing the indole scaffold exhibit significant antidiabetic effects through different mechanisms of action. nih.govsci-hub.se

Several studies have focused on the ability of indole derivatives to inhibit key carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. sci-hub.se Inhibition of these enzymes slows down the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. For instance, a series of indole-3-acetamides demonstrated good to moderate inhibition against the α-amylase enzyme. nih.gov Another study on 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, synthesized from indole-3-carboxaldehyde, also showed inhibition of both α-amylase and α-glucosidase, leading to a decrease in postprandial blood glucose levels in vivo. sci-hub.se

Furthermore, some indole derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. sci-hub.se PPARγ is a key regulator of glucose and lipid metabolism, and its activation can enhance insulin (B600854) sensitivity. For example, certain indole-based compounds have been synthesized and evaluated as PPARγ/free fatty acid receptor 1 (FFAR1) dual agonists. sci-hub.se

While no specific antidiabetic data for 1H-Indole-3-butanamide, N-phenyl- is available, the presence of the indole-3-alkanamide structure suggests potential for similar activity. The butanamide side chain could influence the compound's interaction with the active sites of enzymes like α-amylase or PPARγ. The N-phenyl group is also a feature seen in other bioactive indole derivatives, although its specific contribution to antidiabetic activity would need to be experimentally determined. nih.govmdpi.com

Table 1: Antidiabetic Activity of Selected Indole Derivatives This table is for illustrative purposes based on available literature for related compounds, as no direct data exists for 1H-Indole-3-butanamide, N-phenyl-.

| Compound Class | Example Compound/Derivative | Target/Mechanism | Observed Effect |

| Indole-3-acetamides | 2-(1H-indol-3-yl)-N-phenylacetamide derivatives | α-amylase inhibition | Good to moderate inhibition |

| Indolylphenyl-pyrimidines | 4-indolylphenyl-6-arylpyrimidine-2-imines | α-amylase and α-glucosidase inhibition | Reduction of postprandial blood glucose |

| Indole-based PPAR agonists | Indole derivatives with benzhydrol linkage | PPARγ/FFAR1 agonism | Potential insulin sensitizers |

Antimalarial Applications

The rise of drug-resistant strains of Plasmodium parasites, the causative agents of malaria, underscores the urgent need for new antimalarial drugs with novel mechanisms of action. nih.gov The indole scaffold has been a focal point in the development of new antiplasmodial agents, with many indole-based compounds showing potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. mdpi.comnih.gov

One of the primary mechanisms of action for many antimalarial indole alkaloids is the inhibition of hemozoin formation. nih.gov During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. Compounds that interfere with this process lead to a buildup of toxic heme and parasite death.

Another critical target for some synthetic indole derivatives is the P. falciparum ATPase4 (PfATP4). nih.gov PfATP4 is a sodium-ion pump on the parasite's plasma membrane that is essential for maintaining low intracellular sodium levels. Inhibition of PfATP4 disrupts the parasite's ion homeostasis, leading to its demise. The spiroindolone class of antimalarials, which are currently in clinical development, act via this mechanism. nih.gov

While there is no specific research on the antimalarial activity of 1H-Indole-3-butanamide, N-phenyl-, its structural components are present in other antimalarial compounds. For example, various N-substituted indole derivatives have been investigated for their antiplasmodial effects. mdpi.com The length and nature of the side chain at the 3-position of the indole ring, as well as substitutions on the N-phenyl ring, can significantly influence the antimalarial potency. researchgate.net

Table 2: Antimalarial Activity of Selected Indole Derivatives This table is for illustrative purposes based on available literature for related compounds, as no direct data exists for 1H-Indole-3-butanamide, N-phenyl-.

| Compound Class | Example Compound/Derivative | Target/Mechanism | Observed Effect |

| Spiroindolones | Cipargamin (NITD609) | PfATP4 inhibition | Potent activity against drug-resistant strains |

| Indole Alkaloids | Cryptolepine | Inhibition of hemozoin formation | Activity against chloroquine-resistant strains |

| 3-Phenyl Indoles | 2-(4-amino sulfonyl phenyl) 3-phenyl indole derivatives | Association with ferriprotoporphyrin | In vitro activity against P. falciparum |

Structure Activity Relationship Sar Studies

Impact of Substituent Effects on Biological Potency and Selectivity

The biological activity of 1H-Indole-3-butanamide, N-phenyl- derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the indole (B1671886) nucleus, as well as the conformational freedom of the butanamide linker.

Electronic and Steric Influences of Phenyl Ring Substitutions

Substituents on the N-phenyl ring can dramatically alter the biological potency of the parent compound. The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), or electron-donating groups, such as methoxy (B1213986) or methyl, can modulate the electronic distribution of the entire molecule. For instance, in related N-phenylindole derivatives, para-position substituents on the N-phenyl ring were found to be optimal for certain biological activities. nih.gov The specific impact of these substituents is often target-dependent. For example, in a series of N-substituted indole-3-carboxamides, the presence of halo substituents at the ortho- and para-positions resulted in significant inhibitory activity against superoxide (B77818) dismutase (SOD).

Furthermore, the steric bulk of the substituent is a critical factor. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket in the target protein or hinder binding due to steric clashes. The interplay between electronic and steric effects is therefore crucial in the design of potent and selective inhibitors.

| Substituent on Phenyl Ring | Position | Observed Effect on Biological Activity (in related indole derivatives) | Reference |

| Methoxy (-OCH3) | Para | Optimal for certain activities. | nih.gov |

| Halogen (e.g., -F, -Cl) | Ortho, Para | Can significantly increase inhibitory potency. | Not specified |

| N,N-dimethyl | Para | Investigated for its effect on activity. | nih.gov |

| t-Butyl | Para | Investigated for its effect on activity. | nih.gov |

Role of Indole Nucleus Modifications

Modifications to the indole nucleus itself are a key strategy for optimizing biological activity. The indole N-H is a potential hydrogen bond donor, and its substitution can alter the binding mode and affinity. For example, N-alkylation can introduce additional hydrophobic interactions.

Substitutions at other positions of the indole ring also play a significant role. For instance, in a study of 2-phenylindole (B188600) derivatives, modifications at the 2-position were investigated. nih.gov While direct deletion of a 2-position benzene (B151609) ring in one series led to a decrease in activity, the introduction of other substituents at this position could be explored to enhance potency. nih.gov Similarly, modifications at the 5-position of the indole ring have been shown to influence activity in other indole-based compounds. nih.gov

| Modification on Indole Nucleus | Observed Effect on Biological Activity (in related indole derivatives) | Reference |

| Substitution at N-1 | Can introduce additional hydrophobic interactions. | Not specified |

| Deletion of 2-position phenyl group | Resulted in decreased activity in a specific series. | nih.gov |

| Substitution at C-5 | Can influence biological activity. | nih.gov |

Conformational Flexibility of the Butanamide Linker

The butanamide linker provides a degree of conformational flexibility that allows the molecule to adopt an optimal orientation within the binding site of a biological target. The length and rigidity of this linker are critical parameters. While specific studies on the butanamide linker in 1H-Indole-3-butanamide, N-phenyl- are limited, research on related indole-3-alkanoic acid amides suggests that the length of the alkyl chain can significantly impact activity. A shorter or longer linker could alter the distance between the key pharmacophoric features, potentially leading to a loss of binding affinity. The amide bond within the linker is also a key interaction point, capable of forming hydrogen bonds with the target protein.

Mapping Ligand-Target Interactions and Binding Site Analysis

Correlation between Structural Modifications and Enzyme Inhibitory Kinetics

The structural modifications discussed above directly impact the enzyme inhibitory kinetics of 1H-Indole-3-butanamide, N-phenyl- derivatives. Changes in substituent patterns can alter the inhibitor's affinity for the enzyme (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Predicting Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule (ligand) and a protein's binding site. For 1H-Indole-3-butanamide, N-phenyl- , molecular docking simulations can offer valuable predictions about its potential biological activity by modeling its interactions with various protein targets.

The binding mode of 1H-Indole-3-butanamide, N-phenyl- within a protein's active site is determined by a combination of steric, hydrophobic, and electrostatic interactions. Analysis of docked poses reveals key interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts that stabilize the ligand-receptor complex.

A hypothetical interaction profile for 1H-Indole-3-butanamide, N-phenyl- within a generic kinase binding site, a common target for indole-based inhibitors, could involve:

Hydrogen Bonding: The amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

Pi-Pi Stacking: The indole (B1671886) ring interacting with an aromatic residue.

Hydrophobic Interactions: The butanamide chain and the N-phenyl ring fitting into hydrophobic pockets of the receptor.

Table 1: Potential Interactions of 1H-Indole-3-butanamide, N-phenyl- in a Hypothetical Protein Binding Site

| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Lysine (B10760008), Arginine, Serine |

| Pi-Pi Stacking | Indole Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic (Alkyl) | Butyl Chain | Leucine, Isoleucine, Valine |

| Hydrophobic (Aromatic) | Phenyl Ring | Alanine, Proline |

The binding energy, often expressed in kcal/mol, is a quantitative measure of the binding affinity between a ligand and its receptor. Lower binding energies indicate a more stable complex and, consequently, a higher affinity. Computational programs calculate this energy by summing up the intermolecular energies of interaction.

In studies of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives targeting the Factor VIIa receptor, binding affinities were reported in the range of -7.0 to -8.4 kcal/mol. ijper.org Similarly, docking studies of other indole derivatives against various enzymes have shown a wide range of binding energies, often correlated with their inhibitory activities. acs.org For 1H-Indole-3-butanamide, N-phenyl- , it is plausible to expect binding energies within a similar range when interacting with a suitable protein target. The butanamide linker, compared to a shorter acetamide linker, may allow for greater conformational flexibility, potentially enabling the molecule to adopt a more favorable binding pose.

Table 2: Estimated Binding Energies of Structurally Related Indole Derivatives from Docking Studies

| Compound Class | Protein Target | Reported Binding Energy Range (kcal/mol) | Reference |

| N-Phenyl-2-(phenyl-amino) acetamide derivatives | Factor VIIa | -7.0 to -8.4 | ijper.org |

| Indole-3-acetamide derivatives | α-Amylase | Not explicitly stated in energy values | nih.gov |

| Indole aryl sulfonamides | Aromatase | Not explicitly stated in energy values | nih.gov |

Note: The binding energy for 1H-Indole-3-butanamide, N-phenyl- would be target-dependent and requires specific computational analysis.

Quantum Chemical Calculations for Electronic Property Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These calculations are crucial for predicting reactivity, spectroscopic properties, and intermolecular interactions at a fundamental level.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1H-Indole-3-butanamide, N-phenyl- , DFT calculations can be used to optimize its geometry, determine its vibrational frequencies, and calculate its electronic properties. Studies on indole-3-carbinol (B1674136) derivatives have utilized DFT to analyze substituent effects on antioxidant mechanisms. researchgate.net The choice of functional and basis set, such as B3LYP/6-31G*, is critical for obtaining accurate results. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For 1H-Indole-3-butanamide, N-phenyl- , an MEP map would likely show:

Negative Potential: Concentrated around the carbonyl oxygen and the π-electron-rich indole and phenyl rings, indicating susceptibility to electrophilic attack.

Positive Potential: Located around the amide and indole N-H protons, suggesting these are sites for nucleophilic attack.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions for 1H-Indole-3-butanamide, N-phenyl-

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen | Negative (Red) | Site for electrophilic attack |

| Indole N-H Proton | Positive (Blue) | Site for nucleophilic attack |

| Amide N-H Proton | Positive (Blue) | Site for nucleophilic attack |

| Indole & Phenyl Rings | Negative (Red/Yellow) | Susceptible to electrophilic attack |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity.

For 1H-Indole-3-butanamide, N-phenyl- , the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed over the phenyl and amide portions. The energy gap would provide insights into its chemical reactivity and kinetic stability. Studies on related N-phenylacetamide derivatives have shown HOMO-LUMO gaps that correlate with their reactivity. orientjchem.org

Table 4: Representative Frontier Molecular Orbital (FMO) Data for Related Organic Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | -3.62 | -2.31 | 1.31 | orientjchem.org |

| 5,6-dihydroxyindole-2-carboxylic acid | - | - | 3.04 | arxiv.org |

| Aromatic Carboxylic Acids | Varies | Varies | Varies | researchgate.net |

Note: The specific HOMO, LUMO, and energy gap values for 1H-Indole-3-butanamide, N-phenyl- would require dedicated DFT calculations.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com This technique allows researchers to observe the dynamic behavior of a ligand-protein complex, providing insights into the stability of the binding, the conformational changes that may occur, and the key interactions that stabilize the complex.

In the context of indole derivatives, MD simulations have been employed to validate docking poses and to understand the binding stability of these compounds with their biological targets. For instance, a study on an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), used MD simulations to confirm its binding and mechanism of action as a chemoprotective agent. The simulations supported the experimental findings by showing stable interactions with the target proteins involved in inflammation and oxidative stress. nih.gov

Another application of MD simulations is in assessing the binding stability of potential antiviral agents. In the search for inhibitors of the SARS-CoV-2 main protease, MD simulations were used to evaluate the stability of the docked conformations of various compounds, including indole derivatives. acs.org The root-mean-square deviation (RMSD) of the ligand and protein over the simulation time is a key metric, with lower, stable RMSD values indicating a stable binding complex. acs.org

Table 1: Illustrative Example of MD Simulation Stability Analysis for a Hypothetical Indole Derivative

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Key Interactions Observed |

| 0 | 0.0 | 0.0 | Initial docking pose established |

| 20 | 1.5 | 1.2 | Hydrogen bonds with SER, THR |

| 40 | 1.6 | 1.3 | Pi-pi stacking with PHE, TYR |

| 60 | 1.5 | 1.4 | Stable hydrogen bonding network |

| 80 | 1.7 | 1.3 | Minor fluctuations in loop regions |

| 100 | 1.6 | 1.4 | Consistent interactions maintained |

This table is a hypothetical representation to illustrate the type of data generated from MD simulations and does not represent actual experimental results for 1H-Indole-3-butanamide, N-phenyl-.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For indole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. A study on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides developed QSAR models to describe their antimicrobial activity. researchgate.net The models indicated the importance of topological parameters, such as Kier's alpha second-order shape index (κα2) and the Wiener index (W), in determining the potency of the compounds. researchgate.net

In another example, QSAR studies were performed on a series of phenylindole derivatives to understand their antimitotic and cytotoxic effects on breast cancer cell lines. nih.gov These models highlighted the importance of different structural, physicochemical, and topological descriptors in influencing the biological activity. nih.gov Such studies are invaluable for guiding the synthesis of new derivatives with improved potency. A QSAR analysis of 2-sulfonylphenyl-3-phenyl-indole derivatives also identified electronic and steric descriptors as being significant for their anti-inflammatory activity. consensus.app

Table 2: Key Descriptor Types in QSAR Studies of Indole Derivatives

| Descriptor Type | Examples | Relevance to Biological Activity |

| Topological | Wiener index, Kier's shape indices | Describes the size, shape, and branching of the molecule. |

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to the molecule's reactivity and ability to participate in electrostatic interactions. |

| Physicochemical | LogP, Molar refractivity | Pertains to the compound's solubility, permeability, and distribution. |

| Steric | Molar volume, Surface area | Influences how the molecule fits into a binding site. |

Virtual Screening Methodologies for Novel Ligand Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This approach can be broadly divided into two categories: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).

Ligand-based virtual screening utilizes the knowledge of known active compounds to identify others with similar properties. nih.gov For example, a study used a known DNA gyrase inhibitor, an indole derivative known as G24, as a template to screen a compound library for new potential inhibitors of Mycobacterium tuberculosis. acs.orgnih.gov This approach successfully identified several new and potent inhibitors. acs.orgnih.gov

Structure-based virtual screening, on the other hand, relies on the 3D structure of the target protein. Molecular docking is a common SBVS method where compounds are computationally placed into the binding site of the target, and their binding affinity is scored. This method has been widely used to identify novel indole-based inhibitors for a variety of targets, including the SARS-CoV-2 main protease. mdpi.com In such studies, millions of compounds can be screened in a relatively short time to prioritize a smaller, more manageable number for experimental testing. nih.gov

Table 3: Comparison of Virtual Screening Methodologies

| Methodology | Basis of Screening | Requirements | Typical Application |

| Ligand-Based Virtual Screening (LBVS) | Similarity to known active ligands (e.g., pharmacophore, 2D/3D shape). | A set of known active compounds. | Finding new scaffolds with similar properties to a known active molecule. |

| Structure-Based Virtual Screening (SBVS) | Docking of ligands into the 3D structure of the target protein. | High-resolution 3D structure of the target protein. | Discovering novel ligands for a target with a known structure. |

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes for Diverse and Complex Analogues

The initial synthesis of 1H-Indole-3-butanamide, N-phenyl-, can be achieved through classical methods, such as the activation of indole-3-butyric acid followed by amidation with aniline (B41778) chemicalbook.com. However, to build a library of related compounds for structure-activity relationship (SAR) studies, more flexible and modern synthetic strategies are required.

Future research should focus on developing modular synthetic pathways that allow for late-stage diversification. This could involve leveraging transition-metal-catalyzed cross-coupling reactions to construct the core scaffold or introduce various substituents. Such methods offer the advantage of high efficiency and broad functional group tolerance, enabling the rapid generation of a diverse set of analogues. The development of greener methodologies, perhaps utilizing one-pot multicomponent reactions, could also streamline the synthesis of complex derivatives, making the process more efficient and environmentally friendly.

| Strategy | Description | Potential Advantages |

| Classical Amidation | Activation of indole-3-butyric acid (e.g., with 1,1'-carbonyldiimidazole) followed by reaction with aniline. chemicalbook.com | Straightforward, reliable for the parent compound. |

| Modern Coupling Methods | Palladium- or copper-catalyzed reactions to form the C-N amide bond or key C-C bonds in the linker. | High functional group tolerance, allows for diverse aniline and indole (B1671886) starting materials, modular. |

| C-H Activation/Functionalization | Direct functionalization of the indole core at the C3 position with the butanamide side chain. | Atom-economical, reduces the need for pre-functionalized starting materials. |

| Multicomponent Reactions | One-pot synthesis combining the indole, a linker precursor, and aniline components. | Increased efficiency, reduced waste, rapid access to complex structures. |

Advanced Mechanistic Investigations at the Molecular and Sub-cellular Levels

Understanding how 1H-Indole-3-butanamide, N-phenyl- interacts with biological systems is paramount. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives known to target a wide array of proteins involved in cancer, such as protein kinases, tubulin, and DNA topoisomerases nih.govmdpi.commdpi.com.

Initial steps would involve computational studies, such as molecular docking, to predict potential binding interactions with known cancer targets nih.govtandfonline.com. These in silico hypotheses must then be validated experimentally. Sub-cellular localization studies using techniques like fluorescence microscopy could reveal where the compound accumulates within the cell (e.g., nucleus, cytoplasm, mitochondria), providing clues about its site of action. Further investigation into its effect on specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and is a known target for some indole derivatives, would be a critical next step mdpi.com.

Application of Advanced Biological Assays for Comprehensive Profiling

To build a comprehensive biological profile of 1H-Indole-3-butanamide, N-phenyl-, a battery of advanced assays is necessary. The initial evaluation would likely involve screening against a panel of human cancer cell lines to identify any cytostatic or cytotoxic activity and determine its potency (e.g., GI₅₀ values) nih.gov.

For promising candidates, more specific assays are warranted to elucidate the mechanism of action. These include:

Cell Cycle Analysis: Using flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), a hallmark of tubulin-targeting agents nih.gov.

Apoptosis Assays: Detecting markers of programmed cell death (e.g., via Annexin V staining or PARP cleavage analysis) to confirm if the compound induces apoptosis in cancer cells mdpi.comtandfonline.com.

Enzymatic Assays: Directly measuring the inhibitory activity against specific enzymes, such as a panel of protein kinases or tubulin polymerization assays nih.govmdpi.com.

Cell Migration and Invasion Assays: Assessing the compound's potential to inhibit metastasis, a critical aspect of anticancer activity.

Integration of Omics Data for Systems-Level Understanding

To gain an unbiased and holistic view of the cellular response to 1H-Indole-3-butanamide, N-phenyl-, the integration of "omics" technologies is a powerful future direction. A systems biology approach can uncover novel mechanisms and targets that might be missed by hypothesis-driven methods nih.gov.

Transcriptomics (RNA-Seq): Reveals changes in gene expression across the entire genome in response to compound treatment, highlighting perturbed signaling pathways.

Proteomics: Identifies changes in protein levels and post-translational modifications (e.g., phosphorylation), providing a more direct link to cellular function and identifying potential protein targets.

Metabolomics: Analyzes changes in small-molecule metabolites, offering insights into the compound's impact on cellular metabolism, which is often rewired in cancer cells.

By integrating these large datasets, researchers can construct a detailed map of the compound's mechanism of action and identify potential biomarkers for its activity.

Development of Specific Probes for Biological Systems

A significant challenge in drug discovery is the definitive identification of a compound's molecular target(s). To achieve this for 1H-Indole-3-butanamide, N-phenyl-, it can be derivatized into a chemical probe nih.gov. These probes are essential tools for target validation and elucidation.

Future research would involve the rational design and synthesis of such probes by incorporating specific functional groups onto the parent molecule without abolishing its biological activity.

| Probe Type | Modification | Application |

| Affinity-Based Probe | Attachment of a biotin (B1667282) tag. | Used for affinity purification of binding partners from cell lysates (pull-down assays) followed by identification via mass spectrometry. |

| Photo-Affinity Label (PAL) | Incorporation of a photoreactive group (e.g., diazirine, benzophenone). | Upon UV irradiation, the probe forms a covalent bond with its target protein, allowing for robust identification. acs.org |

| Fluorescent Probe | Conjugation of a fluorophore. | Enables visualization of the compound's localization within cells via fluorescence microscopy and can be used in binding assays like fluorescence polarization. nih.gov |

Addressing Challenges in Compound Optimization for Enhanced Activity

Assuming initial assays reveal promising, albeit modest, activity for 1H-Indole-3-butanamide, N-phenyl-, the next major challenge is lead optimization. This iterative process aims to improve potency, selectivity, and pharmacokinetic properties through systematic chemical modifications.

A thorough structure-activity relationship (SAR) study is required nih.govnih.gov. This involves synthesizing analogues with modifications at key positions:

Indole Ring: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) at the 5- or 6-positions, which is known to modulate the activity of many indole-based drugs.

N-phenyl Group: Modifying the phenyl ring with various electron-donating or electron-withdrawing groups to explore electronic and steric effects on target binding.

Butanamide Linker: Altering the length, rigidity, or polarity of the four-carbon chain to optimize the spatial orientation and interaction with the target.

Beyond potency, optimizing for drug-like properties (ADME: Absorption, Distribution, Metabolism, and Excretion) is crucial for any potential therapeutic. This involves improving solubility, metabolic stability, and cell permeability while minimizing off-target toxicity.

Q & A

Q. Basic Research Focus

- Spectroscopy : FT-IR and <sup>1</sup>H/<sup>13</sup>C NMR confirm functional groups and structural integrity. For example, N-phenyl maleimide synthesis was validated via characteristic carbonyl stretches (~1700 cm<sup>-1</sup>) and aromatic proton signals .

- Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves 3D conformation. Tools like ORTEP-3 or WinGX visualize molecular geometry, aiding in stereochemical assignments.

How can structure-activity relationship (SAR) studies guide the rational design of N-phenyl-substituted indole derivatives?

Advanced Research Focus

SAR analysis involves systematic variation of substituents on the N-phenyl ring to assess biological activity. For example:

- Electron-donating groups (e.g., methoxy) enhance anticancer activity by improving binding to targets like EGFR .

- Bulky substituents may improve metabolic stability but reduce solubility . Computational tools (e.g., molecular docking) predict binding affinities, while ADME profiling (via pkCSM) optimizes pharmacokinetics .

What strategies resolve contradictions between computational predictions and experimental yields in synthesizing N-phenyl heterocycles?

Advanced Research Focus

Discrepancies often arise from incomplete solvent or steric effects in simulations. Strategies include:

- Multi-parametric optimization : Adjusting reaction conditions (e.g., solvent polarity, temperature) to align with docking-predicted transition states.

- Enhanced sampling MD simulations : To account for dynamic conformational changes not captured in static models .

- Experimental validation of intermediates via LC-MS or <sup>19</sup>F NMR to identify unmodeled side reactions .

How can ring puckering and conformational analysis explain the bioactivity of N-phenyl-substituted indoles?

Advanced Research Focus

Cremer-Pople coordinates quantify non-planar ring distortions, which influence binding pocket compatibility. For example:

- Puckered indole rings may enhance π-π stacking with aromatic residues in EGFR .

- Conformational flexibility (e.g., pseudorotation in five-membered rings) modulates metabolic stability .

What approaches investigate the role of N-phenyl groups in enhancing polymer thermal stability?

Q. Advanced Research Focus

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures. N-phenyl maleimide-modified resins show 10–15% higher thermal stability than unmodified analogs .

- DSC Analysis : Identifies curing mechanisms (e.g., maleimide crosslinking at ~250°C) . Computational modeling (e.g., DFT) evaluates bond dissociation energies to predict stability .

How do N-phenyl substituents influence pharmacokinetic properties of indole derivatives?

Q. Advanced Research Focus

- ADME profiling : N-phenyl pyrazolines exhibit favorable intestinal absorption (Caco-2 permeability >0.5 × 10<sup>-6</sup> cm/s) and moderate plasma protein binding (~80%) .

- Metabolic stability : Electron-withdrawing groups reduce CYP450-mediated oxidation, extending half-life .

How can molecular docking reconcile discrepancies between in vitro activity and computational predictions?

Q. Advanced Research Focus

- Ensemble docking : Accounts for protein flexibility and alternate binding poses missed in rigid models.

- Binding energy decomposition : Identifies critical interactions (e.g., hydrogen bonds with EGFR's Lys721) that correlate with experimental IC50 values .

- Validation via mutagenesis or isothermal titration calorimetry (ITC) resolves false positives .

What methodologies analyze the selectivity of N-phenyl indoles against specific cancer cell lines?

Q. Advanced Research Focus

- Transcriptomics : RNA sequencing identifies differentially expressed genes (e.g., apoptosis regulators) in responsive vs. resistant cells.

- Proteomics : SILAC-based quantification detects target engagement (e.g., EGFR phosphorylation inhibition) .

- CRISPR screens : Identify genetic dependencies (e.g., BRCA1 mutations) that enhance compound selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.